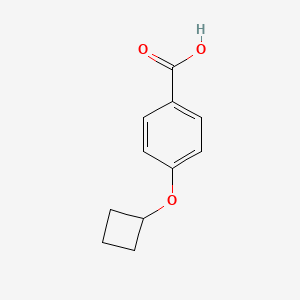
2,2-Diméthyl-1-(1H-pyrrol-1-yl)propan-1-one
Vue d'ensemble
Description
“2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1-pyrrol-1-ylpropan-1-one .
Synthesis Analysis
While specific synthesis methods for “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” were not found, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, was synthesized and evaluated for antibacterial activity .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” includes a pyrrole ring attached to a propanone group with two methyl groups . The InChI string representation of the molecule isInChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3 . Physical And Chemical Properties Analysis
The compound “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” has a molecular weight of 151.21 g/mol . It has a topological polar surface area of 22 Ų and a complexity of 151 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Propriétés antibactériennes et antituberculeuses
Des composés structurellement liés au 1-triméthylacétylpyrrole ont été étudiés pour leurs propriétés antibactériennes et antituberculeuses. Ces composés ont montré une action appréciable contre les enzymes DHFR (réductase du dihydrofolate) et la réductase de l'énoyl ACP, qui sont essentielles à la survie des bactéries et des mycobactéries responsables de la tuberculose .
Inhibition des enzymes
Les dérivés synthétisés de composés pyrroliques ont été évalués pour leur capacité à inhiber des enzymes bactériennes essentielles telles que la réductase de l'énoyl ACP et la DHFR. Ces enzymes sont impliquées respectivement dans la synthèse des acides gras et le métabolisme du folate, ce qui en fait des cibles importantes pour le développement de médicaments antibactériens .
Production d'anticorps monoclonaux
Un composé avec une structure pyrrolique similaire a été trouvé pour augmenter la production d'anticorps monoclonaux dans les cultures cellulaires. Il a supprimé la croissance cellulaire tout en augmentant à la fois le taux d'absorption du glucose spécifique aux cellules et la quantité d'adénosine triphosphate (ATP) intracellulaire, qui sont cruciales pour une production efficace d'anticorps .
Modulation du métabolisme cellulaire
La recherche a également exploré comment les dérivés pyrroliques affectent les tendances et le métabolisme des cultures cellulaires. Par exemple, les cellules rCHO dans des conditions supplémentées avec un composé à base de pyrrole ont montré des schémas métaboliques modifiés, ce qui pourrait avoir des implications pour l'optimisation des processus de culture cellulaire dans les applications biotechnologiques .
Synthèse de dérivés
Le processus de synthèse des dérivés pyrroliques, y compris ceux liés au 1-triméthylacétylpyrrole, a fait l'objet de recherches. Ces processus visent à créer des composés ayant des applications potentielles en pharmacie et en science des matériaux .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées sur des dérivés pyrroliques pour prédire leur mode d'action potentiel contre les enzymes ou les récepteurs cibles. Cette approche informatique permet de comprendre comment ces composés pourraient interagir avec les molécules biologiques au niveau atomique .
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological activities of pyrrole derivatives, it’s likely that multiple pathways could be influenced .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Trimethylacetylpyrrole . For instance, the compound should be handled and stored in closed vessels to prevent exposure to air and light, which could potentially degrade the compound .
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress response. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level marks the transition from beneficial to harmful effects .
Metabolic Pathways
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, certain transporters may facilitate the uptake of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one into cells, while binding proteins may help sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression and other nuclear processes .
Propriétés
IUPAC Name |
2,2-dimethyl-1-pyrrol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCLWNCJSKCWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616011 | |
| Record name | 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411208-03-2 | |
| Record name | 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



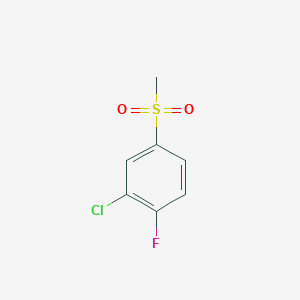
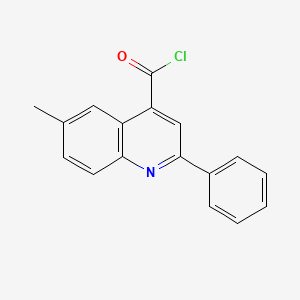
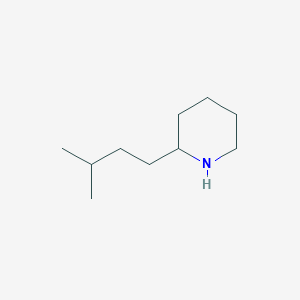
amine](/img/structure/B1359065.png)
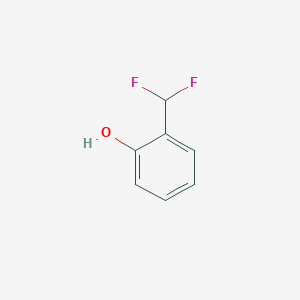

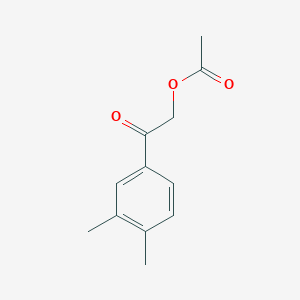
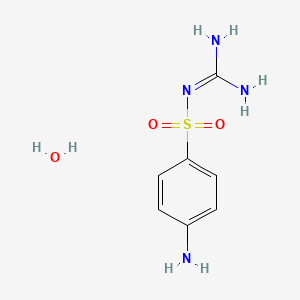

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

